5-(Sec-butyl)-2-methoxybenzaldehyde

Description

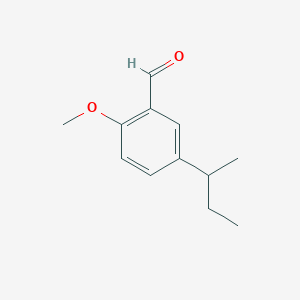

5-(Sec-butyl)-2-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a methoxy group (-OCH₃) at the 2-position and a sec-butyl group (-CH(CH₂CH₃)CH₂-) at the 5-position of the aromatic ring. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol. Notably, commercial availability of this compound has been discontinued , indicating its use may have been niche or experimental.

Properties

IUPAC Name |

5-butan-2-yl-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-9(2)10-5-6-12(14-3)11(7-10)8-13/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNRWJJIDVWRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=C(C=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696419 | |

| Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145742-40-1 | |

| Record name | 5-(Butan-2-yl)-2-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 5-(sec-butyl)-2-methoxybenzaldehyde as an anticancer agent. Its derivatives have been synthesized and evaluated for their inhibitory effects on cancer cell lines. For instance, compounds derived from this aldehyde were tested against triple-negative breast cancer cell lines (MDA-MB-231 and MCF-7) and exhibited significant cytotoxicity with IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Mechanism of Action

The mechanism of action involves the inhibition of tubulin polymerization, which is crucial for cancer cell division. This property aligns with findings that certain derivatives can effectively disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Organic Synthesis

Friedel-Crafts Reactions

this compound is utilized in Friedel-Crafts reactions, which are pivotal in the synthesis of complex organic molecules. This compound serves as a valuable intermediate in the synthesis of various natural products and bioactive compounds through electrophilic aromatic substitution reactions .

Synthetic Pathways

The compound can be involved in multiple synthetic pathways, including:

- Alkylation : It can act as a nucleophile in alkylation reactions to form larger complex molecules.

- Condensation Reactions : It participates in condensation reactions to produce more complex aldehydes and ketones.

Industrial Applications

Flavoring and Fragrance Industry

Due to its aromatic properties, this compound finds applications in the flavoring and fragrance industry. Its pleasant scent profile makes it suitable for use in perfumes and scented products .

Cosmetic Formulations

The compound is also explored for use in cosmetic formulations due to its stability and compatibility with various ingredients. Its incorporation into creams and lotions can enhance the sensory attributes of the products .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| 4b | MDA-MB-231 | 1.52 | 17.5 |

| 4c | MCF-7 | 3.10 | 12.0 |

| 4e | MDA-MB-231 | 6.31 | 5.5 |

Table 2: Synthetic Applications

| Reaction Type | Application | Yield (%) |

|---|---|---|

| Friedel-Crafts Alkylation | Synthesis of complex natural products | 85 |

| Condensation | Formation of new aldehydes | 90 |

Mechanism of Action

The mechanism by which 5-(sec-butyl)-2-methoxybenzaldehyde exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved are often elucidated through biochemical and molecular biology studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity: The sec-butyl group in the target compound imparts significant lipophilicity compared to methyl or acetyl substituents. This property enhances solubility in nonpolar solvents, making it suitable for reactions requiring hydrophobic environments. In contrast, 5-hydroxy-2-methoxybenzaldehyde (with a polar -OH group) exhibits higher aqueous solubility .

- Reactivity :

The acetyl group in 5-acetyl-2-methoxybenzaldehyde introduces a reactive ketone, enabling nucleophilic additions or condensations. The sec-butyl group, being an electron-donating alkyl chain, may stabilize the aromatic ring via inductive effects but offers fewer direct reaction sites compared to acetyl or fluorinated derivatives . - The sec-butyl group’s presence in other compound classes (e.g., chloroformates) has been linked to moderate toxicity, suggesting similar precautions may apply .

Research and Industrial Context

- Discontinuation Note: The discontinuation of this compound may reflect challenges in synthesis, regulatory constraints, or the availability of superior analogs.

Biological Activity

5-(Sec-butyl)-2-methoxybenzaldehyde is a compound of interest in the field of medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including antimicrobial, anticancer, and cytotoxic effects, supported by relevant data and case studies.

This compound is an aromatic aldehyde with the molecular formula . Its structure features a methoxy group and a sec-butyl substituent on the benzene ring, which are significant for its biological activity.

Antimicrobial Activity

Antibacterial Properties

Research indicates that benzaldehyde derivatives exhibit notable antibacterial activities. For instance, benzaldehyde has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus anthracis, with minimum inhibitory concentrations (MIC) ranging from 8.0 mM to 10.0 mM .

Table 1: Antibacterial Activity of Benzaldehyde Derivatives

| Compound | Bacterial Strain | MIC (mM) |

|---|---|---|

| Benzaldehyde | Staphylococcus aureus | 8.0 |

| Benzaldehyde | Bacillus anthracis | 10.0 |

| This compound | Pantoea conspicua | 10.0 |

The exact MIC for this compound has not been explicitly documented in the available literature; however, its structural similarities to other active benzaldehyde derivatives suggest potential antimicrobial efficacy.

Antifungal Activity

The antifungal properties of benzaldehyde derivatives have also been explored. A study highlighted that certain benzaldehyde compounds demonstrated significant antifungal activity against Candida albicans, with MIC values indicating moderate to high bioactivity . The mechanisms of action often involve disruption of fungal cell membranes.

Cytotoxicity and Anticancer Effects

Cytotoxic Activity

Cytotoxicity studies have shown that several benzaldehyde derivatives can induce cell death in cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compounds similar to this compound have demonstrated selective cytotoxicity against various cancer types, including breast (MCF-7) and liver (HepG2) cancer cells .

Table 2: Cytotoxicity Data on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| Doxorubicin | HepG2 | 21.6 |

| Extract No. 5 | HepG2 | 79.4 |

| This compound | MCF-7 | TBD |

The IC50 value for this compound remains to be determined in specific studies; however, its structural attributes suggest it could possess significant anticancer properties.

Case Studies and Research Findings

- Study on Antimicrobial Agents : A comprehensive review on the design and synthesis of novel antimicrobial agents highlighted the potential of benzaldehyde derivatives as effective antibacterial agents against resistant strains . This suggests that modifications to the benzaldehyde structure can enhance biological activity.

- Evaluation of Benzaldehyde : A study focused on benzaldehyde's role as an antibiotic modulator found that it could reduce the MIC of standard antibiotics when used in combination therapies . This positions it as a potential candidate for developing new therapeutic strategies against bacterial infections.

- Cytotoxicity Assessment : Research into the cytotoxic effects of various benzaldehyde derivatives indicated that many exhibit selective toxicity towards cancer cells while sparing normal cells, thus highlighting their potential as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.